molecular formula C15H29NSSn B110552 2-(Tributylstannyl)thiazole CAS No. 121359-48-6

2-(Tributylstannyl)thiazole

Cat. No. B110552
M. Wt: 374.2 g/mol
InChI Key: WUOFQGMXQCSPPV-UHFFFAOYSA-N
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Patent
US07897792B2

Procedure details

To a mixture of 2-bromothiazole (4.6 mL, 50 mmol) and anhydrous ether (50 mL), there was added an n-BuLi hexane solution (22 mL, 55 mmol) dropwise at −70° C. under nitrogen atmosphere, and the mixture was stirred for 30 minutes. A solution of n-Bu3SnCl (14 mL, 50 mmol) in ether (20 mL) was then added at −70° C., and after stirring for 4 hours, the mixture was raised to room temperature and stirred for another hour. After adding water (50 mL), the organic layer was extracted three times with ether (50 mL), and the solvent was distilled away. It was then purified by silica gel chromatography (hexane:ethyl acetate=20:1) to yield the title compound (17 g, 90%).
Quantity
4.6 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
n-BuLi hexane
Quantity
22 mL
Type
reactant
Reaction Step Two
Quantity
14 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Four
Yield
90%

Identifiers

REACTION_CXSMILES
Br[C:2]1[S:3][CH:4]=[CH:5][N:6]=1.[Li]CCCC.CCCCCC.[Sn:18](Cl)([CH2:27][CH2:28][CH2:29][CH3:30])([CH2:23][CH2:24][CH2:25][CH3:26])[CH2:19][CH2:20][CH2:21][CH3:22].O>CCOCC>[CH2:27]([Sn:18]([CH2:19][CH2:20][CH2:21][CH3:22])([CH2:23][CH2:24][CH2:25][CH3:26])[C:2]1[S:3][CH:4]=[CH:5][N:6]=1)[CH2:28][CH2:29][CH3:30] |f:1.2|

Inputs

Step One
Name
Quantity
4.6 mL
Type
reactant
Smiles
BrC=1SC=CN1
Name
Quantity
50 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
n-BuLi hexane
Quantity
22 mL
Type
reactant
Smiles
[Li]CCCC.CCCCCC
Step Three
Name
Quantity
14 mL
Type
reactant
Smiles
[Sn](CCCC)(CCCC)(CCCC)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
CCOCC
Step Four
Name
Quantity
50 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
after stirring for 4 hours
Duration
4 h
STIRRING
Type
STIRRING
Details
stirred for another hour
EXTRACTION
Type
EXTRACTION
Details
the organic layer was extracted three times with ether (50 mL)
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled away
CUSTOM
Type
CUSTOM
Details
It was then purified by silica gel chromatography (hexane:ethyl acetate=20:1)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(CCC)[Sn](C=1SC=CN1)(CCCC)CCCC
Measurements
Type Value Analysis
AMOUNT: MASS 17 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 90.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.